

Commercial Suppliers and Availability of Biotin-d2: A Technical Guide

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Compound of Interest

Compound Name: Biotin-d2

Cat. No.: B12424353

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Biotin-d2**, a deuterated analog of biotin (Vitamin B7). This stable isotope-labeled compound is a crucial tool for a variety of research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This document outlines the key commercial suppliers, their product specifications, and provides insights into experimental applications.

Commercial Availability of Biotin-d2

The following table summarizes the currently available commercial sources for **Biotin-d2**, including their product details. Prices are subject to change and should be verified on the respective supplier's website.

Supplier	Product Name	Catalog Number	Purity/Isotopic Purity	Unit Size(s)
Sigma-Aldrich	Biotin-(ring-6,6-d2)	705268	≥97% (CP), ≥98 atom % D	5 mg, 10 mg
Cayman Chemical	Biotin-d2	22583	≥99% deuterated forms (d1-d2)	1 mg, 5 mg
MedchemExpress	Biotin-d2	HY-B0511S2	Not specified	1 mg, 5 mg
Aaron Chemistry	Biotin-d2-1	AR00A0X4	99%	1 mg
Cambridge Isotope Laboratories	Vitamin B7 (Biotin) (ring-6,6-D2, 98%)	DLM-8806-0.005	97% (Chemical), 98% (Isotopic)	5 mg
P212121	Biotin-[D2] (Vitamin H-[D2])	IS-5023	>97.0%, Isotope Incorporation: 98%	5 mg, 10 mg, 20 mg

Experimental Applications and Protocols

Biotin-d2 is primarily utilized as an internal standard in mass spectrometry (MS) for the accurate quantification of biotin in various biological matrices.^[1] Its identical chemical properties to endogenous biotin, but distinct mass, allow for precise correction of sample loss during preparation and ionization suppression in the MS source.

Key Experimental Use Case: Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of biotin in a biological sample (e.g., plasma, tissue homogenate).

Methodology:

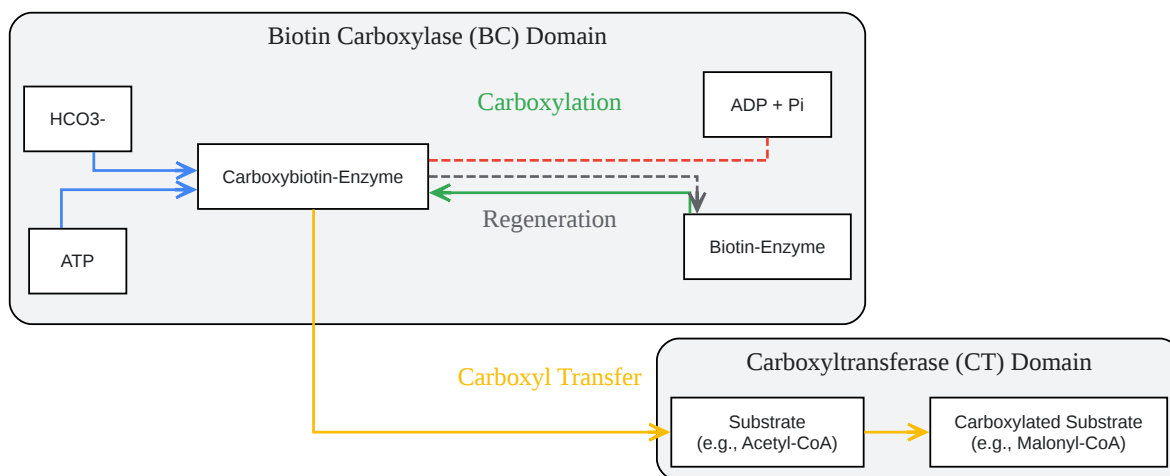
- **Sample Preparation:** A known amount of **Biotin-d2** is spiked into the biological sample prior to protein precipitation and extraction of small molecules.

- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatography (LC) system to separate biotin and **Biotin-d2** from other matrix components.
- **Mass Spectrometric Detection:** The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both biotin and **Biotin-d2**.
- **Quantification:** The peak area ratio of the endogenous biotin to the **Biotin-d2** internal standard is calculated. This ratio is then used to determine the concentration of biotin in the original sample by comparing it to a standard curve prepared with known concentrations of biotin and a fixed concentration of **Biotin-d2**. The use of a stable isotope-labeled internal standard like **Biotin-d2** is critical for reliable results in clinical and research settings, as it corrects for variability in sample processing and instrument response.[\[2\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

Biotin-Dependent Carboxylase Mechanism

Biotin acts as a covalently bound cofactor for a class of enzymes known as biotin-dependent carboxylases. These enzymes catalyze the transfer of a carboxyl group to various substrates. The general mechanism involves two distinct steps that occur at separate active sites of the enzyme.[\[4\]](#)[\[5\]](#)

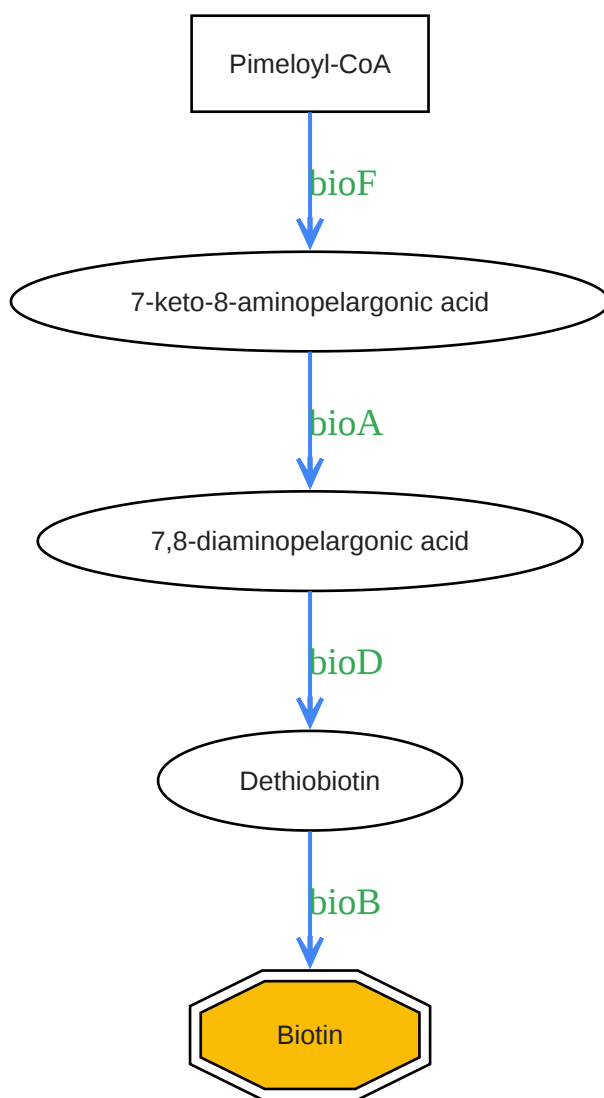


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Caption: Mechanism of biotin-dependent carboxylases.

Biotin Biosynthesis Pathway

The de novo synthesis of biotin is a complex enzymatic pathway found in bacteria, archaea, fungi, and plants. The pathway starts from pimeloyl-CoA and culminates in the formation of biotin.

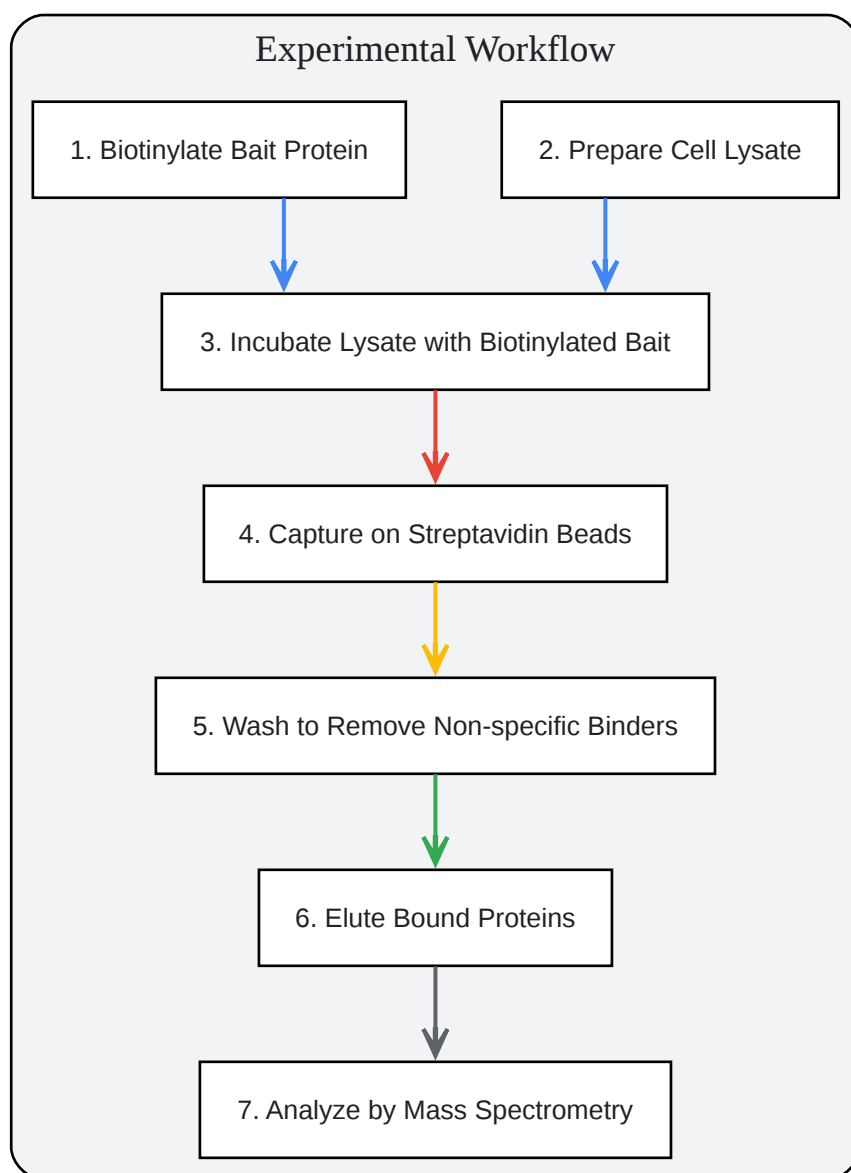


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Caption: Simplified bacterial biotin biosynthesis pathway.

Affinity Purification Workflow Using Biotinylation

Biotin's high affinity for streptavidin is exploited in affinity purification techniques to isolate and study proteins and their interaction partners. A protein of interest can be biotinylated, and this "bait" protein can then be used to capture "prey" proteins from a cell lysate.



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Caption: Workflow for affinity purification of protein complexes.

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